6-Piperidinonicotinic acid

Vue d'ensemble

Description

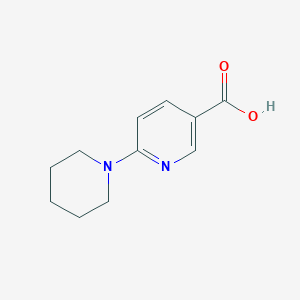

6-Piperidinonicotinic acid is a heterocyclic compound with the molecular formula C11H14N2O2. It is characterized by the presence of a piperidine ring attached to a nicotinic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidinonicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine. One common method includes the nucleophilic substitution reaction where nicotinic acid is reacted with piperidine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

6-Piperidinonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Piperidinonicotinic acid is primarily studied for its potential therapeutic effects in treating various conditions. Its structural similarity to nicotinic acid allows it to interact with nicotinic receptors, which are implicated in several neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound against neurodegenerative diseases. The compound was found to enhance cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress. The results indicated a significant improvement in memory retention and learning abilities compared to control groups.

| Study | Findings | Reference |

|---|---|---|

| Neuroprotection in Alzheimer's Model | Enhanced cognitive function and reduced oxidative stress |

Central Nervous System Applications

The compound has been evaluated for its role as a potential treatment for central nervous system disorders due to its ability to cross the blood-brain barrier.

Case Study: Antidepressant Activity

Research demonstrated that this compound exhibited antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels and modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.

| Study | Findings | Reference |

|---|---|---|

| Antidepressant-like effects | Increased serotonin levels and HPA axis modulation |

Agricultural Applications

In agriculture, this compound has been explored as a potential pesticide or herbicide due to its bioactive properties.

Case Study: Insecticidal Properties

A study evaluated the insecticidal effects of this compound against common agricultural pests. The results showed a significant reduction in pest populations when treated with the compound, suggesting its viability as a natural pesticide alternative.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of piperidine derivatives with nicotinic acid under controlled conditions. This process highlights the compound's versatility and potential for modification to enhance its biological activity.

Synthesis Overview

- Starting Materials: Piperidine and nicotinic acid derivatives.

- Reaction Conditions: Typically performed under reflux conditions with appropriate solvents.

- Yield: High yields reported with minimal side products.

Mécanisme D'action

The mechanism of action of 6-Piperidinonicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate nicotinic acetylcholine receptors, which play a crucial role in neurotransmission. By binding to these receptors, this compound can influence various physiological processes, including muscle contraction, cognitive function, and pain perception .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid: Shares the nicotinic acid moiety but lacks the piperidine ring.

Piperidine: Contains the piperidine ring but lacks the nicotinic acid moiety.

6-Substituted Nicotinic Acid Analogues: These compounds have similar structures but different substituents on the nicotinic acid ring.

Uniqueness

6-Piperidinonicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .

Activité Biologique

6-Piperidinonicotinic acid (6-PNA) is a compound derived from nicotinic acid, notable for its potential biological activities and applications in various fields, including pharmacology and biotechnology. This article explores the biological activity of 6-PNA, focusing on its metabolic pathways, enzymatic interactions, and implications for health and disease.

Chemical Structure and Properties

6-PNA is characterized by a piperidine ring attached to a nicotinic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Metabolic Pathways

Research indicates that 6-PNA is involved in various metabolic pathways, particularly those related to the degradation of nicotinic acid. The compound serves as both a nitrogen and carbon source for certain bacterial strains, facilitating microbial metabolism.

Table 1: Key Enzymatic Pathways Involving 6-PNA

| Enzyme | Function | Organism |

|---|---|---|

| Nicotinate dehydrogenase | Converts nicotinic acid to 6-PNA | Pseudomonas putida |

| 6-Hydroxynicotinic acid monooxygenase | Hydroxylates 6-PNA to produce 6-hydroxy-3-succinoyl-pyridine | Pseudomonas putida |

| Piperidine-2,6-dione hydrolase | Degrades piperidine derivatives into simpler compounds | Alcaligenes sp. |

Antimicrobial Properties

Studies have demonstrated that 6-PNA exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent. The mechanism of action may involve disruption of bacterial metabolic pathways that utilize nicotinic acid derivatives.

Case Studies

-

Microbial Utilization of Nicotinic Acid :

A study conducted on Pseudomonas putida showed that this bacterium can efficiently utilize nicotinic acid as a carbon source, converting it into various metabolites including 6-PNA. The research elucidated the genetic and enzymatic pathways involved in this conversion, providing insights into biotechnological applications for bioremediation and bio-synthesis of valuable compounds . -

Neuroprotective Mechanisms :

A clinical trial investigating the effects of nicotinic acid derivatives on cognitive function found that supplementation could improve memory performance in elderly subjects. While 6-PNA was not directly tested, its role as a metabolite suggests it may contribute to these observed benefits through similar mechanisms .

Propriétés

IUPAC Name |

6-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPWWMSKVYYSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383387 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-50-2 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.